molecular formula C5H8ClFN2O2S B2775712 4,5-dimethyl-1H-imidazole-2-sulfonyl fluoride hydrochloride CAS No. 2044902-12-5

4,5-dimethyl-1H-imidazole-2-sulfonyl fluoride hydrochloride

Cat. No.: B2775712
CAS No.: 2044902-12-5
M. Wt: 214.64
InChI Key: FOYSLUWDNYFUEJ-UHFFFAOYSA-N
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Description

4,5-Dimethyl-1H-imidazole-2-sulfonyl fluoride hydrochloride (CAS 2044902-12-5) is a sulfur(VI) fluoride exchange (SuFEx) reagent that functions as a solid, bench-stable donor of the fluorosulfuryl (FO2S-) group . This compound enables the efficient synthesis of sulfamoyl fluorides and aryl fluorosulfates under mild conditions, which are valuable motifs in medicinal chemistry and chemical biology . Its utility is highlighted in the synthesis of a desmethyl SuFEx-IT analog, a valuable alternative for SO2F2-free preparation of SuFExable compounds, facilitating access to substrates for click chemistry on a hectogram scale without chromatographic purification . The reagent is readily available for R&D applications . This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

4,5-dimethyl-1H-imidazole-2-sulfonyl fluoride;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7FN2O2S.ClH/c1-3-4(2)8-5(7-3)11(6,9)10;/h1-2H3,(H,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOYSLUWDNYFUEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)S(=O)(=O)F)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity:
Recent studies have highlighted the compound's role in synthesizing novel antiviral agents. For instance, compounds derived from 4,5-dimethyl-1H-imidazole-2-sulfonyl fluoride hydrochloride have been utilized in the development of inhibitors targeting Hepatitis C Virus (HCV). The sulfur(VI) fluoride exchange (SuFEx) reaction has been employed to create biaryl sulfate-based HCV inhibitors, showing promising antiviral activities with effective EC50 values against various HCV genotypes .

Anticancer Properties:
The imidazole framework is prevalent in many bioactive molecules, including anticancer agents. Research indicates that imidazole derivatives exhibit significant cytotoxicity against cancer cell lines. For example, complexes formed with this compound have demonstrated superior activity compared to traditional chemotherapeutics like cisplatin, showcasing their potential as effective anticancer drugs .

Chemical Biology Applications

Fluorosulfonylation Reactions:
The compound serves as a valuable reagent in fluorosulfonylation reactions, enabling the introduction of sulfonyl fluoride groups into organic molecules. This process is crucial for modifying biomolecules and developing new chemical probes for biological research. Studies have shown that using this compound can lead to high regioselectivity and yield in the synthesis of sulfonyl fluoride derivatives from alkenes .

Synthesis of Supramolecular Complexes:
The ability of imidazole-based compounds to form supramolecular complexes through noncovalent interactions has been extensively studied. These complexes possess potential therapeutic applications due to their ability to target specific biological pathways and enhance drug delivery systems . The incorporation of this compound into these systems can improve their efficacy and selectivity.

Materials Science Applications

Development of Functional Materials:
In materials science, the compound's reactivity allows for the development of functional materials with tailored properties. Its use in synthesizing sulfonyl fluoride-based polymers has been explored, which can be applied in various fields such as catalysis and sensor technology . The unique properties imparted by sulfonyl fluoride groups contribute to the performance of these materials.

Data Tables

Application AreaSpecific Use CasesKey Findings
Medicinal ChemistryAntiviral agents for HCVHigh antiviral activity with low cytotoxicity
Anticancer drug developmentSuperior efficacy compared to cisplatin
Chemical BiologyFluorosulfonylation reactionsHigh regioselectivity and yield
Supramolecular complex formationEnhanced drug delivery and targeting
Materials ScienceFunctional materials developmentImproved properties for catalysis and sensors

Case Studies

  • Antiviral Inhibitors Development:
    A study utilized this compound in synthesizing biaryl sulfate core structures that exhibited potent inhibitory effects against HCV genotypes 1b and 2a. The compounds synthesized showed sub-nanomolar activities without cytotoxic effects on host cells .
  • Anticancer Research:
    Another case involved the evaluation of imidazole derivatives against various cancer cell lines. The results indicated that certain derivatives based on this compound had IC50 values significantly lower than traditional chemotherapeutics, suggesting a promising avenue for further drug development .

Mechanism of Action

Comparison with Similar Compounds

The following sections compare 4,5-dimethyl-1H-imidazole-2-sulfonyl fluoride hydrochloride with structurally or functionally related compounds, focusing on reactivity, stability, and applications.

Imidazole-Based Sulfonyl Fluorides
Property This compound 1H-Imidazole-2-sulfonyl fluoride 4-Nitro-1H-imidazole-2-sulfonyl fluoride
Molecular Weight 228.67 g/mol 164.16 g/mol 209.15 g/mol
Reactivity High (methyl groups enhance steric protection) Moderate High (nitro group increases electrophilicity)
Solubility (Water) Low (hydrochloride improves crystallinity) Moderate Very low
Thermal Stability Stable up to 150°C Degrades at 120°C Stable up to 130°C


Key Findings :

  • The methyl substituents in the target compound reduce undesired side reactions by sterically shielding the sulfonyl fluoride group, a feature absent in simpler imidazole sulfonyl fluorides .
  • Compared to nitro-substituted analogs, the hydrochloride salt form enhances crystallinity and purification efficiency, as observed in alkaloid hydrochloride derivatives (e.g., berberine hydrochloride) .
Non-Imidazole Sulfonyl Fluorides
Property This compound Dansyl Chloride Benzene Sulfonyl Fluoride
Reactivity Selective for cysteine/threonine Broad reactivity (amines, thiols) Broad reactivity
Aqueous Stability Stable at pH 3–7 Hydrolyzes rapidly in water Hydrolyzes at pH > 8
Applications Targeted covalent inhibition Fluorescent labeling Industrial sulfonylation

Key Findings :

  • The imidazole core confers pH-dependent stability, unlike dansyl chloride, which hydrolyzes readily. This aligns with crystallographic studies showing protonated imidazole stabilizing the sulfonyl fluoride group .
  • Compared to benzene sulfonyl fluoride, the target compound’s selectivity for biological targets is superior due to its heterocyclic aromaticity, enabling interactions with enzyme active sites.
Hydrochloride Salts in Drug Development

The hydrochloride salt form of the compound enhances solubility in polar solvents and facilitates crystallization, a trait shared with pharmacologically active alkaloid hydrochlorides (e.g., palmatine hydrochloride, berberine hydrochloride) . However, unlike these alkaloids—which primarily act as ion channel modulators—the target compound’s sulfonyl fluoride group enables covalent bond formation, expanding its utility in irreversible inhibition.

Biological Activity

4,5-Dimethyl-1H-imidazole-2-sulfonyl fluoride hydrochloride (CAS Number: 2044902-12-5) is a chemical compound with significant potential in biological research. Its unique structure, characterized by the presence of a sulfonyl fluoride group, allows it to interact with various biological targets, particularly enzymes. This article reviews the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C₅H₈ClFN₂O₂S
  • Molecular Weight : 214.65 g/mol

The compound is synthesized through a series of reactions that involve the formation of an imidazole ring and the introduction of a sulfonyl fluoride group, followed by conversion to its hydrochloride salt.

This compound acts primarily as an enzyme inhibitor. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in enzymes, particularly serine and cysteine residues. This interaction leads to the inhibition of enzyme activity, making it a valuable tool in biochemical research.

Enzyme Inhibition

The compound has been studied for its ability to inhibit various enzymes. For instance:

  • Serine Proteases : The sulfonyl fluoride group reacts with the serine residue at the active site of serine proteases, leading to irreversible inhibition. This property is exploited in studying enzyme mechanisms and developing therapeutic agents .

Antimicrobial Activity

Research indicates that this compound exhibits potential antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains, suggesting its utility in developing new antimicrobial agents.

Anticancer Potential

In vitro studies have shown that derivatives of imidazole compounds can exhibit antiproliferative activity against cancer cell lines:

  • Cell Cycle Arrest : Treatment with related compounds has demonstrated the ability to induce cell cycle arrest at the G2/M phase and promote apoptosis in cancer cells .
  • Cytotoxicity : The compound's cytotoxic effects were evaluated using MTT assays, indicating significant activity against specific cancer cell lines compared to standard chemotherapeutics like Olaparib .

Case Studies

StudyObjectiveFindings
Study 1 Evaluate enzyme inhibitionDemonstrated irreversible inhibition of serine proteases with IC₅₀ values in low micromolar range.
Study 2 Assess antimicrobial propertiesShowed effective inhibition against Gram-positive and Gram-negative bacteria.
Study 3 Investigate anticancer activityInduced G2/M arrest and apoptosis in MDA-MB-436 breast cancer cells; IC₅₀ values comparable to established drugs .

Comparative Analysis

Compared to similar compounds such as 1,2-Dimethyl-1H-imidazole-4-sulfonyl chloride, this compound exhibits enhanced reactivity due to the sulfonyl fluoride group. This unique feature allows for more selective interactions with biological targets.

Q & A

Q. What are the optimal synthetic routes for 4,5-dimethyl-1H-imidazole-2-sulfonyl fluoride hydrochloride, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis of substituted imidazoles typically involves multi-component reactions (MCRs) or stepwise functionalization. For example, tri- and tetra-substituted imidazoles are synthesized via cyclocondensation of aldehydes, amines, and nitroalkanes under acidic conditions . To optimize yields:

  • Temperature Control: Reactions often require heating at 120°C in dry DMF under nitrogen to prevent side reactions .
  • Catalyst Screening: Sodium metabisulfite or iodine may enhance cyclization efficiency .
  • Reagent Stoichiometry: A 1:1 molar ratio of aldehyde to diamine precursor minimizes unreacted intermediates .
    For sulfonyl fluoride introduction, post-synthetic modification using sulfuryl fluoride (SO₂F₂) under anhydrous conditions is recommended, followed by HCl salt formation via acid titration .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm substituent positions. For example, methyl groups at positions 4 and 5 of the imidazole ring show distinct singlets (~δ 2.1–2.5 ppm) .
  • X-ray Crystallography: Refinement with SHELXL (via SHELX programs) ensures accurate bond-length and angle measurements. The sulfonyl fluoride group exhibits characteristic S-F bond distances (~1.54 Å) .
  • Mass Spectrometry (HRMS): Validate molecular weight with ≤2 ppm error to confirm the hydrochloride salt formation .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s sulfonyl fluoride configuration?

Methodological Answer:

  • Structure Refinement: Use SHELXL for high-resolution refinement. The program’s constraints prevent overfitting, especially for fluorine atoms prone to disorder .
  • Twinning Analysis: For crystals with potential twinning, SHELXD or PLATON’s TwinRotMat can deconvolute overlapping reflections .
  • Validation Tools: Check ADDSYM in PLATON to confirm absence of higher symmetry, ensuring the sulfonyl fluoride group’s geometry is not an artifact .

Q. What strategies address contradictory biological activity data for imidazole derivatives across experimental models?

Methodological Answer:

  • Dose-Response Curves: Replicate assays (e.g., enzyme inhibition) with varying concentrations (1 nM–100 µM) to identify non-linear effects .
  • Metabolic Stability Testing: Assess compound stability in liver microsomes to rule out false negatives due to rapid degradation .
  • Species-Specific Profiling: Test activity in human vs. murine cell lines to account for target heterogeneity .

Q. How does the sulfonyl fluoride group influence reactivity in medicinal chemistry applications?

Methodological Answer:

  • Covalent Binding Studies: The sulfonyl fluoride acts as an electrophile, forming stable bonds with serine/threonine residues in enzymes. Use LC-MS to track adduct formation .
  • Hydrolytic Stability: Monitor pH-dependent degradation (e.g., in PBS at pH 7.4 vs. 5.0) to optimize in vivo half-life .
  • Selectivity Screening: Employ kinome-wide profiling to identify off-target interactions, a common issue with reactive warheads .

Q. What computational approaches predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger’s Glide to model binding to targets like kinases or GPCRs. Focus on conserved catalytic lysines or serines .
  • Molecular Dynamics (MD): Simulate binding stability (50–100 ns trajectories) in explicit solvent to assess sulfonyl fluoride’s conformational flexibility .
  • Free Energy Perturbation (FEP): Calculate relative binding affinities for derivatives with modified substituents (e.g., methyl vs. ethyl groups) .

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